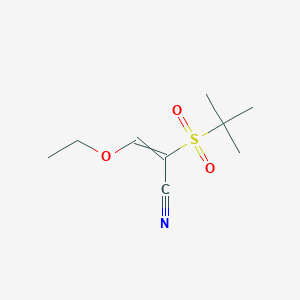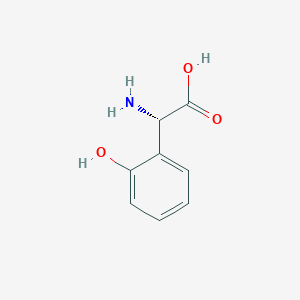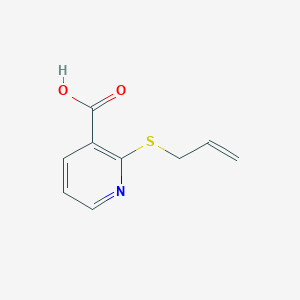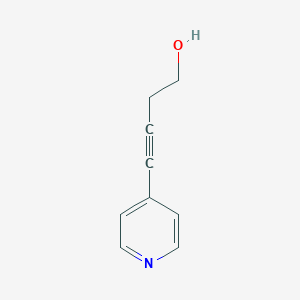
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is an organic compound that belongs to the class of sulfonyl-substituted acrylonitriles. This compound is characterized by the presence of a tert-butylsulfonyl group and an ethoxy group attached to an acrylonitrile backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile typically involves the reaction of tert-butylsulfonyl chloride with ethoxyacrylonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitriles depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylsulfonyl)-3-methoxyacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-chloroacrylonitrile: Contains a chloro group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-phenoxyacrylonitrile: Features a phenoxy group in place of the ethoxy group.
Uniqueness
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is unique due to the combination of its tert-butylsulfonyl and ethoxy groups, which confer specific reactivity and properties. The ethoxy group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile in various chemical environments.
Properties
CAS No. |
175201-67-9 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile |
InChI |
InChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3 |
InChI Key |
UEZQDEIGENVNHG-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)





![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

